6-表-8-O-乙酰鬼针草素

描述

Synthesis Analysis

The synthesis of compounds related to 6-epi-8-O-acetylharpagide involves complex organic transformations. For instance, the synthesis of a 1-acetamido derivative of 6-epi-valienamine, an analogue bearing an acetamido group, demonstrates the intricate steps required in producing such compounds. This particular synthesis highlights the compound's role as an inhibitor of beta-N-acetylglucosaminidases, showcasing the compound's potential therapeutic applications (Scaffidi et al., 2007).

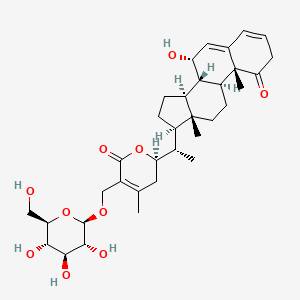

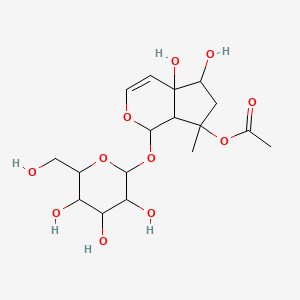

Molecular Structure Analysis

The molecular structure of 6-epi-8-O-acetylharpagide and its analogues can be elucidated using various spectroscopic methods. These methods allow for the identification and characterization of the compound's structural features, which are crucial for understanding its chemical reactivity and biological activity. For example, the structure of 8-O-acetylharpagide was identified by spectroscopic methods and characterized as an ecdysteroid agonist in a transactivation assay (Elbrecht et al., 1996).

科学研究应用

抗菌活性: Taşdemir 等人 (1999) 的一项研究发现,与 6-表-8-O-乙酰鬼针草素密切相关的 8-O-乙酰鬼针草素是一种抗菌剂。这种化合物是从波斯益母草中分离出来的,对革兰氏阳性菌、革兰氏阴性菌和真菌具有活性。

药代动力学: Chen 等人 (2019) 对与 6-表-8-O-乙酰鬼针草素密切相关的 8-O-乙酰鬼针草素进行了研究,以了解其在小鼠中的药代动力学。他们使用超高效液相色谱-串联质谱法,研究了其在小鼠血液中的浓度以及静脉内或口服给药后的药代动力学 (Chen 等人,2019).

结肠靶向给药: Liu 等人 (2018) 探索了结肠靶向乙酰鬼针草素片剂的制剂,用于治疗感染性和炎症性疾病。他们发现这些片剂在体外和体内均显示出有希望的释放和吸收性能,表明具有靶向给药的潜力 (Liu 等人,2018).

癌症化学预防活性: 在 Konoshima 等人 (2000) 的一项研究中,将环烯醚萜苷衍生物 8-乙酰鬼针草素鉴定为一种具有显着抗肿瘤促进活性的活性成分。该化合物对小鼠皮肤和肝肿瘤的癌变表现出抑制作用 (Konoshima 等人,2000).

抗炎作用: You 等人 (2014) 在 2014 年的一项研究中调查了乙酰鬼针草素的抗炎作用。他们发现它能抑制白细胞粘附和迁移,这是炎症过程中的关键步骤,并且还能影响内皮细胞的迁移 (You 等人,2014).

病毒感染治疗: 肖兰 (2013) 进行了一项研究,评估了 8-O-乙酰鬼针草素对爱泼斯坦-巴尔病毒 (EBV) 感染的影响。该化合物对 EBV 显示出显着的抑制作用,表明具有治疗病毒感染的潜力 (肖兰,2013).

作用机制

Target of Action

6-Epi-8-O-acetylharpagide is a natural product of Scrophularia, Scrophulariaceae It is known to have medicinal properties such as heat-clearing, detoxifying, cough-relieving, and blood-nourishing .

Mode of Action

It is known to interact with its targets to exert its medicinal effects

Biochemical Pathways

Given its medicinal properties, it can be inferred that it may influence pathways related to inflammation, detoxification, and blood nourishment .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which suggests that it may have good bioavailability.

Result of Action

It is known to have cytotoxic activity against human pathogens and is able to inhibit the growth of bacteria, fungi, and viruses .

Action Environment

It is known that the compound is stable under -20°c storage conditions .

安全和危害

While specific safety data for 6-Epi-8-O-acetylharpagide is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

生化分析

Biochemical Properties

6-Epi-8-O-acetylharpagide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of β-catenin, CyclinD1, Survivin, c-Myc, and Bcl-2, while upregulating pro-apoptotic proteins such as Bax and cleaved-caspase3 . These interactions suggest that 6-Epi-8-O-acetylharpagide can modulate cell signaling pathways and promote apoptosis in cancer cells .

Cellular Effects

6-Epi-8-O-acetylharpagide exerts various effects on different cell types and cellular processes. In colon cancer HCT116 cells, it induces apoptosis by blocking the cell cycle in the G1 phase and significantly increasing the expression of pro-apoptotic proteins . Additionally, 6-Epi-8-O-acetylharpagide influences cell signaling pathways, such as the Wnt signaling pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Epi-8-O-acetylharpagide involves its binding interactions with key biomolecules. It inhibits the activity of β-catenin, CyclinD1, Survivin, c-Myc, and Bcl-2, while promoting the expression of pro-apoptotic proteins like Bax and cleaved-caspase3 . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Epi-8-O-acetylharpagide have been observed to change over time. The compound is stable when stored below -20°C and can be kept for several months . Its stability and activity may degrade over time if not stored properly. Long-term studies have shown that 6-Epi-8-O-acetylharpagide can have sustained effects on cellular function, particularly in promoting apoptosis and inhibiting cell proliferation .

Dosage Effects in Animal Models

The effects of 6-Epi-8-O-acetylharpagide vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased apoptosis and inhibition of tumor growth . At very high doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

6-Epi-8-O-acetylharpagide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the Wnt signaling pathway, leading to changes in metabolic flux and metabolite levels . These interactions play a crucial role in its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Transport and Distribution

Within cells and tissues, 6-Epi-8-O-acetylharpagide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 6-Epi-8-O-acetylharpagide is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with key biomolecules and its ability to exert its therapeutic effects .

属性

IUPAC Name |

[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFTUQNGDROXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。